molecular formula C13H17NO3S B2438764 5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034612-89-8

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2438764
CAS No.: 2034612-89-8
M. Wt: 267.34
InChI Key: VWCVCEXOEPDAAF-UHFFFAOYSA-N
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Description

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is used to form the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) under appropriate conditions such as temperature and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-[(3-methylphenyl)methylsulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-3-2-4-11(5-10)9-18(15,16)14-7-13-6-12(14)8-17-13/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCVCEXOEPDAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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